

# Comparative Transcriptomics of Glial Cells Treated with Gliorosein and a Control Compound

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## Compound of Interest

Compound Name: Gliorosein

Cat. No.: B1671587

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This guide provides a comparative analysis of the transcriptomic effects of a novel anti-inflammatory agent, **Gliorosein**, on cultured glial cells. The performance of **Gliorosein** is evaluated against a standard pro-inflammatory stimulus, lipopolysaccharide (LPS), with a vehicle control (DMSO) establishing the baseline. This document presents supporting experimental data, detailed protocols, and visual representations of the underlying biological pathways and experimental procedures.

## Introduction

**Gliorosein** is a novel synthetic compound under investigation for its potential to mitigate neuroinflammation by modulating key signaling pathways in glial cells. Chronic activation of glia is implicated in the pathogenesis of various neurodegenerative diseases. This study utilizes RNA sequencing (RNA-seq) to profile the global transcriptomic changes in a mixed glial cell culture model upon treatment with **Gliorosein**, both in the presence and absence of an inflammatory challenge induced by LPS. The objective is to elucidate the molecular mechanism of **Gliorosein** and to quantify its efficacy in reversing the pro-inflammatory gene expression signature elicited by LPS.

## Comparative Transcriptomic Data

The following table summarizes the differential gene expression analysis of key inflammatory and neuroprotective genes in mixed glial cell cultures under four conditions: Vehicle Control (0.1% DMSO), **Gliorosein** (10  $\mu$ M), LPS (100 ng/mL), and a combination of LPS and **Gliorosein**. The data represents log2 fold change relative to the vehicle control.

Gene Symbol	Gene Name	Vehicle Control (Log2FC)	Gliorosein (Log2FC)	LPS (Log2FC)	LPS + Gliorosein (Log2FC)
Pro-inflammatory Markers					
TNF	Tumor necrosis factor	0.00	0.12	5.8	1.5
IL1B	Interleukin 1 beta	0.00	-0.05	6.2	2.1
IL6	Interleukin 6	0.00	0.08	7.5	3.2
CCL2	C-C motif chemokine ligand 2	0.00	-0.10	4.9	1.8
NOS2	Nitric oxide synthase 2	0.00	-0.25	8.1	3.5
Anti-inflammatory & Neuroprotective Markers					
IL10	Interleukin 10	0.00	1.5	0.5	2.5
ARG1	Arginase 1	0.00	2.1	-1.2	1.8
BDNF	Brain-derived neurotrophic factor	0.00	1.8	-0.8	1.2
TGFB1	Transforming growth factor beta 1	0.00	0.9	0.2	1.1

## Experimental Protocols

### Cell Culture and Treatment

Primary mixed glial cultures were established from the cerebral cortices of neonatal Sprague-Dawley rats. Cells were plated at a density of  $1 \times 10^5$  cells/cm<sup>2</sup> in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were maintained at 37°C in a humidified atmosphere of 5% CO<sub>2</sub>. After 10 days in vitro, the cultures were treated as follows for 6 hours:

- Vehicle Control: 0.1% Dimethyl sulfoxide (DMSO).
- **Gliorosein**: 10 µM **Gliorosein** in 0.1% DMSO.
- LPS: 100 ng/mL Lipopolysaccharide.
- LPS + **Gliorosein**: 100 ng/mL LPS and 10 µM **Gliorosein**.

### RNA Extraction and Sequencing

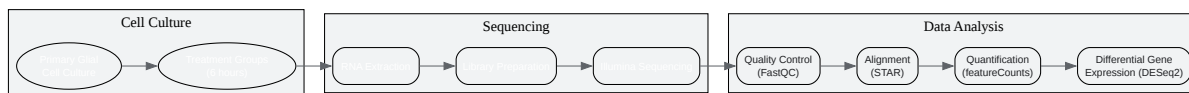
Total RNA was extracted from the glial cell cultures using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. The quality and quantity of the extracted RNA were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer. RNA sequencing libraries were prepared using the NEBNext Ultra II RNA Library Prep Kit for Illumina and sequenced on an Illumina NovaSeq 6000 platform, generating 150 bp paired-end reads.

### Transcriptomic Data Analysis

The raw sequencing reads were subjected to quality control using FastQC. Adapters and low-quality reads were trimmed using Trimmomatic. The cleaned reads were then aligned to the rat reference genome (Rnor\_6.0) using the STAR aligner. Gene expression was quantified using featureCounts. Differential gene expression analysis was performed using the DESeq2 package in R. Genes with a false discovery rate (FDR) < 0.05 and a |log<sub>2</sub> fold change| > 1 were considered significantly differentially expressed.

### Visualizations

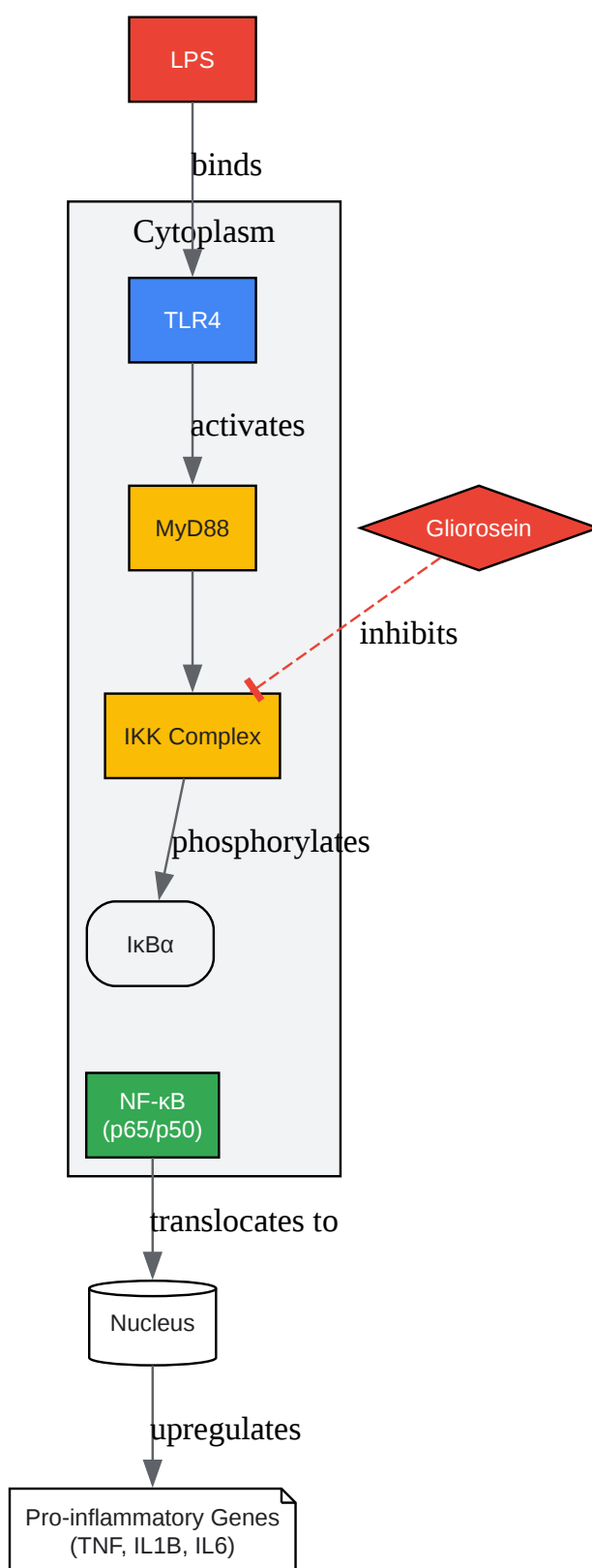
## Experimental Workflow



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Caption: Overview of the comparative transcriptomics experimental workflow.

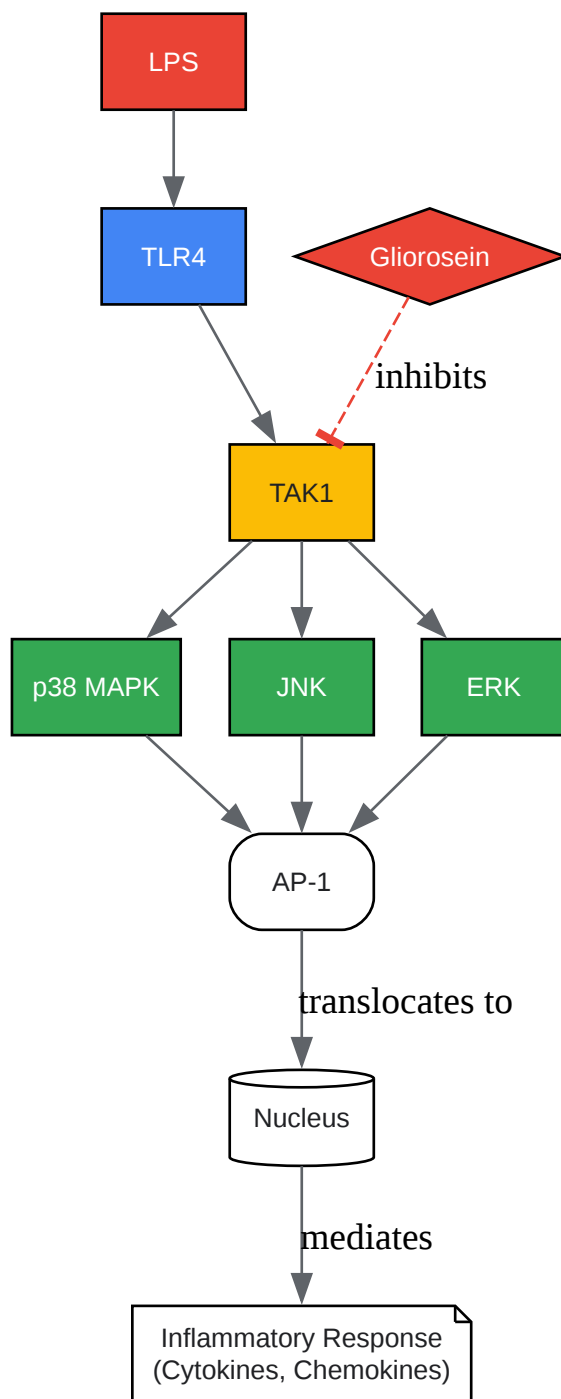
## NF- $\kappa$ B Signaling Pathway in Glial Cells



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Caption: **Gliorosein** inhibits the LPS-induced NF-κB signaling pathway.

## MAPK Signaling Pathway in Neuroinflammation



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Caption: **Glicorosein** targets the MAPK signaling cascade to reduce inflammation.

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